molecular formula C12H10O5 B8662561 3-(1,3-Benzodioxol-5-yl)glutaric anhydride

3-(1,3-Benzodioxol-5-yl)glutaric anhydride

Cat. No. B8662561
M. Wt: 234.20 g/mol
InChI Key: JCFALDFNONMKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)glutaric anhydride is a useful research compound. Its molecular formula is C12H10O5 and its molecular weight is 234.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Benzodioxol-5-yl)glutaric anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzodioxol-5-yl)glutaric anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(1,3-Benzodioxol-5-yl)glutaric anhydride

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)oxane-2,6-dione

InChI

InChI=1S/C12H10O5/c13-11-4-8(5-12(14)17-11)7-1-2-9-10(3-7)16-6-15-9/h1-3,8H,4-6H2

InChI Key

JCFALDFNONMKLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1,3-benzodioxol-5-yl)pentanedioic acid (2 g, 7.9 mmoles) was suspended in acetic anhydride (50 ml) and refluxed for two hours. The reaction mixture was allowed to cool to room temperature and the solvent was removed under reduced pressure. The residue was triturated with ether to give the product (1.3 g, 70%). 1H NMR (DMSO-d6) δ 6.91 (m, 1H), 6.89 (m, 1H), 6.72 (m, 1H), 6.01 (s, 2H), 3.53-3.41 (m, 1H), 3.07-2.89 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

3-(1,3-benzodioxol-5-yl)glutaric acid (3.2 g) was treated with acetyl chloride (15 mL) and the resulting mixture heated at reflux for 5 hours. The cooled reaction mixture was then azeotroped with toluene (2×100 mL) and concentrated under reduced pressure. The residue was slurried with diethyl ether and filtered to afford the title compound (2.91 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.